molecular formula C18H23N3O2S B2355312 8-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)quinoline CAS No. 2320821-94-9

8-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)quinoline

Cat. No. B2355312
CAS RN: 2320821-94-9
M. Wt: 345.46
InChI Key: IAMXCJLNSXCNDA-UHFFFAOYSA-N
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Description

8-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)quinoline, commonly known as CBDMQ, is a potent, selective, and reversible inhibitor of mammalian Ste20-like. It is a member of quinolines .


Molecular Structure Analysis

The molecular formula of this compound is C18H23N3O2S. The molecular weight is 345.46. The IUPAC name is 8- [ [4- (2-phenylethyl)-1,4-diazepan-1-yl]sulfonyl]quinoline .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 395.5 g/mol, XLogP3-AA of 3.5, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 5, Rotatable Bond Count of 5, Exact Mass of 395.16674822 g/mol, Monoisotopic Mass of 395.16674822 g/mol, Topological Polar Surface Area of 61.9 Ų, Heavy Atom Count of 28, Formal Charge of 0, Complexity of 585 .

Scientific Research Applications

Chemical Synthesis and Reactivity

8-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)quinoline, a compound featuring a quinoline core, plays a significant role in the realm of chemical synthesis and reactivity. The compound's utility is highlighted in the synthesis of various heterocyclic compounds, which are critical in the development of new pharmaceuticals and materials. For example, cyclopenta[b]quinolines and cyclohexa[b]quinolines can be synthesized through reactions involving α-diazo ketones, showcasing the quinoline derivatives' versatility in forming complex structures (Zhao et al., 2016). Additionally, the synthesis of dihydropyrrolo-[2,3-b]quinolines from similar reactants further illustrates the adaptability of quinoline derivatives in chemical transformations.

Antimicrobial Applications

Quinoline derivatives, including this compound, have been investigated for their antimicrobial properties. The synthesis and characterization of metal chelates of quinoline derivatives have demonstrated potential antimicrobial activity, offering a promising avenue for developing new antibacterial agents (Patel, A. U., 2009). This suggests that quinoline-based compounds can be essential in the fight against infectious diseases by providing novel mechanisms of action against microbial pathogens.

Biological Activity and Pharmacological Potential

The exploration of quinoline derivatives extends into the pharmacological domain, where these compounds exhibit a range of biological activities. The modification of quinoline structures has led to the synthesis of compounds with enhanced antimicrobial efficacy. For instance, the synthesis of 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives has revealed compounds with significant activity against Gram-positive bacteria, highlighting the potential of quinoline derivatives in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Catalysis and Chemical Transformations

The catalytic applications of quinoline derivatives are notable, especially in reactions involving sulfonylation. A novel method for C–H sulfonylation of quinolines using cobalt catalysts demonstrates the utility of quinoline derivatives in facilitating chemical transformations, offering a greener alternative to traditional sulfonylation methods (Wang et al., 2017). This highlights the role of quinoline derivatives in advancing sustainable chemical processes through catalysis.

properties

IUPAC Name

8-[(4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c22-24(23,17-9-1-5-15-6-3-10-19-18(15)17)21-12-4-11-20(13-14-21)16-7-2-8-16/h1,3,5-6,9-10,16H,2,4,7-8,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMXCJLNSXCNDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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